2-Chloro-4-methylphenol
Overview
Description
2-Chloro-4-methylphenol, also known as 2-chloro-p-cresol, is an organic compound with the molecular formula C7H7ClO. It is a derivative of phenol, where a chlorine atom is substituted at the second position and a methyl group at the fourth position on the benzene ring. This compound is widely used as an intermediate in the production of various chemicals, including pharmaceuticals and crop protection agents .
Mechanism of Action
Target of Action
2-Chloro-4-methylphenol, also known as p-chloro-m-cresol, is a potent disinfectant and antiseptic . It primarily targets bacterial cell membranes . The destruction of these membranes is the key to its bactericidal or disinfectant properties .
Mode of Action
The major mode of action of chlorophenols, including this compound, is the uncoupling of oxidative phosphorylation . This process disrupts the production of ATP, an essential energy molecule, leading to cell death .
Biochemical Pathways
The biodegradation of this compound is done in the liver, and then excreted primarily via the kidneys or in smaller amounts through the lungs . In facultative Thauera sp. strain DO, this compound was degraded aerobically either by dehalogenation followed by catechol degradation pathway, or methyl oxidation to 4-chlorobenzoate .
Pharmacokinetics
It is known that the compound is metabolized in the liver and excreted via the kidneys and lungs . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The primary result of this compound’s action is the destruction of bacterial cell membranes, leading to cell death . This makes it an effective disinfectant and antiseptic . It is also used as a preservative in cosmetics and medicinal products for both humans and animals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that oxidative dehalogenation by microbes is an efficient biological method to degrade halophenols, including this compound . The exact mechanism is still unclear . More research is needed to understand how environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
2-Chloro-4-methylphenol plays a significant role in biochemical reactions due to its phenolic structure. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The hydroxyl group of this compound allows it to form hydrogen bonds with amino acid residues in the active sites of enzymes, influencing their activity. Additionally, it can act as an inhibitor of certain enzymes, affecting metabolic pathways .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress in cells, leading to the activation of stress response pathways. This compound can also affect the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit the activity of acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition occurs through the formation of a covalent bond between the hydroxyl group of this compound and the serine residue in the enzyme’s active site . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound can lead to cumulative effects on cellular function, such as prolonged oxidative stress and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Studies have shown that there is a threshold dose above which the adverse effects become significant. For example, high doses of this compound can lead to hepatotoxicity, characterized by elevated liver enzymes and histopathological changes in liver tissue .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion. The compound can also affect metabolic flux by altering the levels of key metabolites in various pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The compound can also be distributed to different tissues, with higher concentrations observed in the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The compound’s activity and function can be affected by its localization, as it may interact with specific organelles and influence their function. For example, its presence in mitochondria can lead to mitochondrial dysfunction and oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4-methylphenol is typically synthesized by the chlorination of 4-methylphenol (p-cresol). The reaction involves the use of a chlorinating agent, such as chlorine gas, in the presence of a catalyst system comprising Lewis acids and diaryl sulphides. The reaction is carried out at temperatures ranging from 0°C to 100°C. The chlorinating agent is used in a molar ratio of 0.5-1.5 per mole of 4-methylphenol .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar chlorination process. The reaction is optimized for high selectivity and yield, minimizing the formation of by-products. The use of efficient catalysts and controlled reaction conditions ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated phenols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Less chlorinated phenols.
Substitution: Hydroxylated or aminated phenols.
Scientific Research Applications
2-Chloro-4-methylphenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its antimicrobial properties and potential use in disinfectants.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including antiseptics and antimicrobial agents.
Industry: this compound is utilized in the production of crop protection agents and other industrial chemicals
Comparison with Similar Compounds
- 2-Chloro-3-methylphenol
- 4-Chloro-2-methylphenol
- 2-Chloro-5-methylphenol
- 4-Chloro-3-methylphenol
Comparison: 2-Chloro-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other chloromethylphenols, it exhibits higher selectivity in certain reactions and enhanced antimicrobial activity. The position of the chlorine and methyl groups significantly influences its reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-chloro-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJFATAFTQCRGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022512 | |
Record name | 2-Chloro-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6640-27-3 | |
Record name | 2-Chloro-4-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6640-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-methylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-methylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2-chloro-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chloro-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-p-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.961 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-4-METHYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J012K1LJC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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